molecular formula C24H22N4O2 B12220097 3-(1H-benzimidazol-1-yl)-N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}propanehydrazide

3-(1H-benzimidazol-1-yl)-N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}propanehydrazide

Cat. No.: B12220097
M. Wt: 398.5 g/mol
InChI Key: NGQDVXCWMSSYFZ-QQXSKIMKSA-N
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Description

3-(1H-benzimidazol-1-yl)-N’-{(Z)-[4-(benzyloxy)phenyl]methylidene}propanehydrazide is a complex organic compound that features a benzimidazole ring, a benzyloxyphenyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-N’-{(Z)-[4-(benzyloxy)phenyl]methylidene}propanehydrazide typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyloxyphenyl halide reacts with the benzimidazole derivative.

    Formation of Hydrazide Linkage: The final step involves the reaction of the benzimidazole derivative with a hydrazide compound under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazide linkage, converting it into corresponding amines.

    Substitution: The benzyloxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amines derived from the reduction of the hydrazide linkage.

    Substitution: Functionalized benzyloxyphenyl derivatives.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-N’-{(Z)-[4-(benzyloxy)phenyl]methylidene}propanehydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-{(Z)-[4-(benzyloxy)phenyl]methylidene}propanehydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It may interfere with cellular pathways such as DNA replication, protein synthesis, and signal transduction, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
  • 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
  • 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene

Uniqueness

3-(1H-benzimidazol-1-yl)-N’-{(Z)-[4-(benzyloxy)phenyl]methylidene}propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide linkage and benzyloxyphenyl group differentiate it from other benzimidazole derivatives, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C24H22N4O2/c29-24(14-15-28-18-25-22-8-4-5-9-23(22)28)27-26-16-19-10-12-21(13-11-19)30-17-20-6-2-1-3-7-20/h1-13,16,18H,14-15,17H2,(H,27,29)/b26-16-

InChI Key

NGQDVXCWMSSYFZ-QQXSKIMKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)CCN3C=NC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCN3C=NC4=CC=CC=C43

Origin of Product

United States

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